![molecular formula C13H14ClN3O B1425601 4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1182447-14-8](/img/structure/B1425601.png)
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline
Overview
Description
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline (4-Chloro-2-CPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family, which is a heterocyclic aromatic compound characterized by a five-membered ring containing two nitrogen atoms and three oxygen atoms. 4-Chloro-2-CPA has been used as a building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used as a starting material for the production of dyes and pigments, as well as for the synthesis of organic materials for use in electronics. In addition, 4-Chloro-2-CPA has been used for the synthesis of a variety of other compounds, including catalysts, inhibitors, and ligands.
Scientific Research Applications
Antitumor Activity
- Synthesis and Antitumor Potential : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including similar compounds to 4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline, have been synthesized and assessed for antitumor activity. One such compound exhibited significant potency with a mean IC50 value of 5.66 µM in a panel of 12 cell lines (Maftei et al., 2016).
Synthesis and Structural Features
- Efficient Synthesis Methods : An efficient method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines, which are structurally related to the compound , has been developed. This method allows for obtaining structurally diverse substituted anilines with the 1,2,4-oxadiazole motif in good yields (Tarasenko et al., 2021).
Biological Evaluation
- Biological Activity Screening : A series of N-substituted aniline derivatives with the 1,3,4-oxadiazol moiety were synthesized and screened for antidiabetic, anti-inflammatory, and anticancer activities. These studies are crucial for understanding the potential therapeutic applications of such compounds (Kavitha et al., 2016).
Chemical Properties and Applications
- Chemical Synthesis and Characterization : Research into the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including studies on compounds similar to this compound, has been conducted. These studies provide insights into the chemical properties and potential applications of these compounds (Maftei et al., 2013).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole ring structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment of age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been revealed , which might play a role in its interaction with its targets.
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , suggesting that they may affect the carbonic anhydrase pathway.
Result of Action
Similar 1,2,4-oxadiazole derivatives have shown various therapeutic effects, such as inhibiting human carbonic anhydrase isoforms related to cancer therapy , treating age-related diseases , acting as antimicrobials , and inhibiting Sirtuin 2 .
properties
IUPAC Name |
4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-5-6-11(15)10(7-9)13-16-12(17-18-13)8-3-1-2-4-8/h5-8H,1-4,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUOEBCSFVHMCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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